molecular formula C21H24N2O5S B11586814 isobutyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 617694-65-2

isobutyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11586814
CAS No.: 617694-65-2
M. Wt: 416.5 g/mol
InChI Key: MUWMLJHNQULKIW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of isobutyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the core pyrimido[2,1-b][1,3]thiazine structureIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Isobutyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, which share the core structure but differ in their functional groups. These differences can lead to variations in biological activity and chemical reactivity. Some similar compounds include:

Properties

CAS No.

617694-65-2

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

2-methylpropyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-12(2)11-27-20(26)18-13(3)22-21-23(17(25)9-10-29-21)19(18)15-5-7-16(8-6-15)28-14(4)24/h5-8,12,19H,9-11H2,1-4H3

InChI Key

MUWMLJHNQULKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OCC(C)C

Origin of Product

United States

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